3-(4-Methylpentanamido)phenylboronic acid
Description
3-(4-Methylpentanamido)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 4-methylpentanamido group. The 4-methylpentanamido substituent introduces steric bulk and hydrophobic character, which may influence binding affinity, solubility, and reactivity compared to simpler analogs. Boronic acids generally form reversible ester bonds with diols, making them valuable in carbohydrate recognition and dynamic covalent chemistry .
Properties
IUPAC Name |
[3-(4-methylpentanoylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-9(2)6-7-12(15)14-11-5-3-4-10(8-11)13(16)17/h3-5,8-9,16-17H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBYASWOTHSBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpentanamido)phenylboronic acid typically involves the reaction of phenylboronic acid with 4-methylpentanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control reaction parameters more precisely. The use of automated systems for reagent addition and temperature control can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpentanamido)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.
Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.
Substitution: Substitution reactions can replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Boronic alcohols from reduction reactions.
Various substituted phenylboronic acids from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-MPBA and its derivatives have shown promise in anticancer therapies. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus promoting cancer cell death. Studies have demonstrated that phenylboronic acids can enhance the effectiveness of established chemotherapeutic agents by overcoming drug resistance mechanisms in various cancers, including lymphomas and sarcomas .
Synergistic Effects with Antibiotics
Research indicates that phenylboronic acids like 3-MPBA can act synergistically with β-lactam antibiotics against resistant bacterial strains. By inhibiting β-lactamases—enzymes that confer antibiotic resistance—these compounds can restore the efficacy of antibiotics such as meropenem and ceftazidime against resistant Gram-negative bacteria . This application is particularly relevant in the context of rising antibiotic resistance.
Drug Delivery Systems
Glucose-Responsive Drug Delivery
One of the most innovative applications of 3-MPBA is its incorporation into glucose-responsive drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart polymers that can release drugs in response to glucose levels. This property is particularly beneficial for diabetes management, where insulin delivery can be modulated based on blood sugar levels .
Nanoparticle Formulations
3-MPBA has been utilized in the development of boronate-functionalized nanoparticles for targeted drug delivery. These nanoparticles can improve the residence time of therapeutic agents at tumor sites due to enhanced mucoadhesive properties. For instance, studies have shown that chitosan nanoparticles modified with phenylboronic acid derivatives exhibit increased cellular uptake and improved anti-tumor activity compared to non-modified counterparts .
Biochemical Sensing
Sensor Development
Boronic acids are widely recognized for their ability to selectively bind to diols, making them ideal candidates for sensor development. 3-MPBA can be used to create sensors that detect glucose levels or other biomolecules through changes in fluorescence or conductivity upon binding events. This application is particularly relevant in developing diagnostic tools for diabetes and other metabolic disorders .
Case Studies
Mechanism of Action
The mechanism by which 3-(4-Methylpentanamido)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Methylpentanamido)phenylboronic acid with structurally related phenylboronic acid derivatives, focusing on binding properties, substituent effects, and functional applications. Data are synthesized from the provided evidence.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Position and Binding Specificity The 3-propionamido group in 3-(propionamido)phenylboronic acid enhances binding to Neu5Ac (sialic acid) at physiological pH via hydrogen bonding with the glycerol side chain . In contrast, unsubstituted PBA binds preferentially to the α-hydroxycarboxylate unit of Neu5Ac under acidic conditions .
Steric and Electronic Effects in Drug Delivery
- 3-(Bromomethyl)phenylboronic acid (P4 dendrimer) outperforms 2-substituted analogs (e.g., P7) in cytosolic delivery due to optimal spatial arrangement for biomolecule interaction . This suggests that substitution at the 3-position is critical for functional efficiency.
Synthetic Versatility
- Bromomethyl-substituted phenylboronic acids (e.g., 3- and 4-(bromomethyl)phenylboronic acid) are key intermediates in synthesizing fluorescent sensors and dendrimers . The 4-methylpentanamido group could similarly serve as a modular handle for conjugation.
Contradictions in Binding Mechanisms
- Discrepancies exist in the literature regarding boronic acid–Neu5Ac interactions. Otsuka et al. emphasize glycerol tail binding , while Djanashvili et al. propose α-hydroxycarboxylate interactions under physiological conditions . The substituent type (e.g., amide vs. bromo) may dictate binding preferences.
Biological Activity
3-(4-Methylpentanamido)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and findings.
Chemical Structure
The compound features a phenylboronic acid moiety linked to a 4-methylpentanamido group, which may influence its interactions with biological systems. The presence of the boronic acid group is significant for its reactivity and potential biological applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of phenylboronic acids, including derivatives like this compound.
- Mechanism of Action : Boronic acids can inhibit bacterial growth by targeting specific virulence factors. For instance, compounds such as 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) have demonstrated effectiveness against Vibrio harveyi and V. parahaemolyticus, showing minimum inhibitory concentrations (MICs) as low as 50 µg/mL . This suggests that similar derivatives may exhibit comparable antibacterial effects.
- Case Studies : A study focusing on the antibacterial properties of phenylboronic acids indicated that these compounds could disrupt biofilm formation and reduce motility in pathogenic bacteria . The aggregation of bacteria due to interactions with phenylboronic acids has also been noted, where larger aggregates resulted in increased antibacterial activity .
Anticancer Activity
Research has shown that phenylboronic acids can inhibit cancer cell migration and proliferation.
- Prostate Cancer : A study indicated that phenylboronic acid was more effective than boric acid in inhibiting the migration of prostate cancer cells. The treatment led to decreased activity of Rho family GTP-binding proteins, which are crucial for cell motility .
- Mechanistic Insights : The inhibition of actomyosin contractility was observed in DU-145 metastatic prostate cancer cells treated with phenylboronic acid, suggesting a targeted approach for cancer therapy .
Biochemical Applications
Phenylboronic acids have been explored for their ability to form complexes with biomolecules.
- Protein Conjugation : Research involving bovine serum albumin (BSA) conjugated with phenylboronic acid demonstrated that these conjugates could be used for targeted drug delivery systems . The binding affinity of these conjugates can be utilized in therapeutic applications where controlled release is necessary.
- Polymeric Systems : The development of polymeric nanoparticles functionalized with phenylboronic acids has shown promise in creating responsive drug delivery systems that can release therapeutic agents in a controlled manner based on environmental stimuli such as pH or glucose levels .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methylpentanamido)phenylboronic acid, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-methylpentanamide to a phenylboronic acid scaffold via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or coupling agents like HATU for efficient amidation .
- Protection of boronic acid : Employ pinacol ester protection to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>97%) .
Critical parameters include temperature control (0–6°C for boronic acid stability) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Boron-containing protons : Broad peaks near δ 7.0–8.0 ppm for aromatic protons adjacent to boron.
- Amide protons : Sharp singlet at δ 6.5–7.5 ppm (NH) and δ 1.2–1.6 ppm (4-methylpentanamide CH₃) .
- IR Spectroscopy :
- B-O stretching at ~1340 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 4-methylpentanamide group may hinder transmetalation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Electronic effects : Electron-withdrawing amide groups reduce boronic acid nucleophilicity. Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance reactivity .
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions .
Q. What computational approaches (e.g., DFT/B3LYP) predict the electronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Geometry optimization : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model molecular structure .
- Frontier orbitals : HOMO-LUMO gaps correlate with reactivity; compare calculated gaps (~4.5 eV) with cyclic voltammetry data .
- Vibrational analysis : Match computed IR spectra (scaling factor: 0.961) to experimental data to validate boron-oxygen bonding modes .
Q. How can researchers resolve contradictions between molecular docking predictions and experimental binding data for this compound’s interaction with carbohydrate targets?
- Methodological Answer :
- Solvent effects : Include explicit water molecules in docking simulations (e.g., AutoDock Vina) to account for hydrogen bonding .
- Dynamic behavior : Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational flexibility over 100-ns trajectories .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd), comparing results with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
